molecular formula C26H20N4O8S4 B12023592 3-({3-[(5E)-5-(3-{3-[(3-carboxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

3-({3-[(5E)-5-(3-{3-[(3-carboxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Cat. No.: B12023592
M. Wt: 644.7 g/mol
InChI Key: QUJIOJGWBKKDGM-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RCL L336831 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RCL L336831 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL L336831 involves its interaction with specific molecular targets, leading to changes in cellular processes it is likely that RCL L336831 exerts its effects through binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

RCL L336831 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:

  • RCL S18326
  • RCL S18334
  • RCL S18237
  • RCL S18210
  • RCL S18318
  • RCL S18261
  • RCL S18288
  • RCL S18253
  • RCL S18296
  • RCL S18202

These compounds share similar structural features and may exhibit comparable reactivity and applications

Properties

Molecular Formula

C26H20N4O8S4

Molecular Weight

644.7 g/mol

IUPAC Name

3-[3-[(5E)-5-[3-[3-(3-carboxyanilino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

InChI

InChI=1S/C26H20N4O8S4/c31-17(27-15-5-1-3-13(11-15)23(35)36)7-9-29-21(33)19(41-25(29)39)20-22(34)30(26(40)42-20)10-8-18(32)28-16-6-2-4-14(12-16)24(37)38/h1-6,11-12H,7-10H2,(H,27,31)(H,28,32)(H,35,36)(H,37,38)/b20-19+

InChI Key

QUJIOJGWBKKDGM-FMQUCBEESA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC(=C4)C(=O)O)/SC2=S)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC(=C4)C(=O)O)SC2=S)C(=O)O

Origin of Product

United States

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